![molecular formula C26H45NO21 B11826170 Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc](/img/structure/B11826170.png)
Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc is a complex carbohydrate structure, also known as a glycan. Glycans are essential components of many biological processes, including cell-cell communication, immune response, and protein folding. This particular glycan is composed of galactose (Gal), N-acetylglucosamine (GlcNAc), and glucose (Glc) residues linked together in a specific sequence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc typically involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The synthesis can be carried out in vitro using purified enzymes or in vivo using genetically engineered microorganisms . The reaction conditions often require the presence of metal ions such as manganese (Mn2+) to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this glycan can be achieved through microbial fermentation processes. Genetically modified bacteria or yeast strains are used to produce the glycosyltransferases required for the synthesis. The fermentation process is optimized to maximize the yield of the desired glycan, which is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the glycan structure and alter its biological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as periodate, reducing agents like sodium borohydride, and substitution reagents such as acetic anhydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired modifications .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the glycan can result in the formation of aldehyde or carboxyl groups, while reduction can lead to the formation of alcohol groups .
Wissenschaftliche Forschungsanwendungen
Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc has numerous applications in scientific research. In chemistry, it is used as a model compound to study glycosylation reactions and glycan structure-function relationships . In biology, it is used to investigate cell-cell communication and immune response mechanisms . In industry, it is used in the production of glycan-based materials and biopharmaceuticals .
Wirkmechanismus
The mechanism of action of Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc involves its interaction with specific molecular targets, such as glycan-binding proteins (lectins) and glycosyltransferases . These interactions can modulate various biological pathways, including cell signaling, immune response, and protein folding . The glycan structure can also influence its binding affinity and specificity for different targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc include other glycans with different sugar compositions and linkages, such as Gal(b1-4)GlcNAc(b1-3)Gal(b1-4)Glc and Gal(b1-3)GalNAc(b1-4)Glc .
Uniqueness: The uniqueness of this compound lies in its specific sugar composition and linkage pattern, which confer distinct biological properties and functions . This glycan structure is recognized by specific glycan-binding proteins and enzymes, making it a valuable tool for studying glycan-mediated biological processes .
Eigenschaften
Molekularformel |
C26H45NO21 |
---|---|
Molekulargewicht |
707.6 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
AXQLFFDZXPOFPO-YOZLSADCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.